Organoleptic Profile: Unique Pineapple-Galbanum Nuance vs. Simple Allyl Esters
Allyl (3-methylbutoxy)acetate (AAG) delivers a specific, complex odor profile characterized as 'strongly fruity with green, herbal odor, galbanum connotations, and apple and pineapple notes' [1]. In contrast, the simple aliphatic analog allyl acetate (CAS 591-87-7) exhibits a 'diffusive, pungent, gassy odor that is fruity only on dilution,' lacking the green galbanum and tropical fruit specificity [1]. Allyl cyclohexane acetate (CAS 4728-82-9), while having a 'sweet, ripe, pineapple-like odor,' is described as having a 'green waxy nuance' rather than the fresh, green galbanum character of AAG [1]. This qualitative difference is rooted in the ether-ester glycolate structure of AAG versus the simple ester or alicyclic ester structures of comparators.
| Evidence Dimension | Odor character description (qualitative organoleptic profiling) |
|---|---|
| Target Compound Data | Strongly fruity with green, herbal odor, galbanum connotations, apple and pineapple notes |
| Comparator Or Baseline | Allyl acetate: diffusive, pungent, gassy, fruity on dilution; Allyl cyclohexane acetate: sweet, ripe, pineapple-like with green waxy nuance |
| Quantified Difference | N/A (qualitative descriptor comparison in peer-reviewed fragrance chemistry literature) |
| Conditions | Sensory evaluation as reported in Perfumer & Flavorist, 2012; based on industry databases of perfumery materials and performance. |
Why This Matters
For formulators seeking a specific pineapple-galbanum top note, Allyl (3-methylbutoxy)acetate provides a unique olfactory signature that cannot be replicated by simpler allyl esters, directly impacting fragrance character and consumer perception.
- [1] Zviely, M. (2012). Allyl Fragrance and Flavor Ingredients—From Floral-Rosy to Green Onion. Perfumer & Flavorist, 37(8), 60–61. View Source
